1(3H)-Isobenzofuranone, 4,5,6,7-tetrachloro-3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(3H)-Isobenzofuranone, 4,5,6,7-tetrachloro-3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)- is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. The indole moiety can be synthesized through the Fischer indole synthesis or the Bartoli indole synthesis. Subsequent chlorination and functional group modifications are performed to introduce the tetrachloro and bis-indolyl groups.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indoles or chlorinated derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Application in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, leading to biological responses. The tetrachloro and bis-indolyl groups enhance the compound's affinity and specificity towards these targets.
Comparison with Similar Compounds
Tetrachlorophthalic anhydride: Similar in structure but lacks the indole moiety.
Bis-indolyl derivatives: Similar in having indole groups but differ in substitution patterns.
Uniqueness: The presence of both tetrachloro and bis-indolyl groups in this compound makes it unique compared to other similar compounds
Properties
CAS No. |
50293-19-1 |
---|---|
Molecular Formula |
C42H48Cl4N2O2 |
Molecular Weight |
754.6 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-3,3-bis(2-methyl-1-octylindol-3-yl)-2-benzofuran-1-one |
InChI |
InChI=1S/C42H48Cl4N2O2/c1-5-7-9-11-13-19-25-47-27(3)34(29-21-15-17-23-31(29)47)42(36-33(41(49)50-42)37(43)39(45)40(46)38(36)44)35-28(4)48(26-20-14-12-10-8-6-2)32-24-18-16-22-30(32)35/h15-18,21-24H,5-14,19-20,25-26H2,1-4H3 |
InChI Key |
PSGMBHLSJFAHLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=C(C2=CC=CC=C21)C3(C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O3)C5=C(N(C6=CC=CC=C65)CCCCCCCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.